molecular formula C10H18Cl2N2 B2681741 (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 500716-25-6

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2681741
CAS No.: 500716-25-6
M. Wt: 237.17
InChI Key: CONISGFDNZVNKL-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride is a pyridine-derived compound featuring a tert-butyl substituent at the 4-position of the pyridine ring and a methanamine group at the 2-position, stabilized as a dihydrochloride salt.

Properties

IUPAC Name

(4-tert-butylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h4-6H,7,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONISGFDNZVNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-(tert-Butyl)pyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (in its free base form after deprotonation) participates in nucleophilic substitution reactions. Key examples include:

Alkylation :

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Example:

     4 tert Butyl pyridin 2 yl methanamine+CH3ITHF K2CO3 4 tert Butyl pyridin 2 yl N methylmethanamine\text{ 4 tert Butyl pyridin 2 yl methanamine}+\text{CH}_3\text{I}\xrightarrow{\text{THF K}_2\text{CO}_3}\text{ 4 tert Butyl pyridin 2 yl N methylmethanamine}

Acylation :

  • Reacts with acid chlorides (e.g., acetyl chloride) or anhydrides to form amides.

  • Conditions: Dichloromethane (DCM) solvent, triethylamine (TEA) base, room temperature.

Condensation Reactions

The amine group forms Schiff bases with aldehydes or ketones:

  • Reaction with benzaldehyde in ethanol under reflux produces imine derivatives.

  • Example:

     4 tert Butyl pyridin 2 yl methanamine+PhCHOEtOH  4 tert Butyl pyridin 2 yl N benzylidenemethanamine\text{ 4 tert Butyl pyridin 2 yl methanamine}+\text{PhCHO}\xrightarrow{\text{EtOH }}\text{ 4 tert Butyl pyridin 2 yl N benzylidenemethanamine}

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands in metal complexes:

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺) in aqueous or organic solvents .

  • Example:

     Cu H26]2++2 4 tert Butyl pyridin 2 yl methanamine Cu L 2]2++6H2O\text{ Cu H}_2\text{O }_6]^{2+}+2\,\text{ 4 tert Butyl pyridin 2 yl methanamine}\rightarrow \text{ Cu L }_2]^{2+}+6\,\text{H}_2\text{O}

Electrophilic Aromatic Substitution

The pyridine ring undergoes directed electrophilic substitution. The tert-butyl group acts as an electron-donating group, directing incoming electrophiles to the meta position relative to itself:

Reaction TypeReagentConditionsProduct
NitrationHNO₃, H₂SO₄0–5°C, 2 hrs5-Nitro-4-(tert-butyl)pyridin-2-yl derivative
SulfonationSO₃, H₂SO₄80°C, 4 hrs5-Sulfo-4-(tert-butyl)pyridin-2-yl derivative

Salt Metathesis

The dihydrochloride salt can exchange counterions:

  • Treatment with AgNO₃ in water yields the nitrate salt .

  • Example:

     4 tert Butyl pyridin 2 yl methanamine 2HCl+2AgNO3 4 tert Butyl pyridin 2 yl methanamine 2NO3+2AgCl\text{ 4 tert Butyl pyridin 2 yl methanamine 2HCl}+2\,\text{AgNO}_3\rightarrow \text{ 4 tert Butyl pyridin 2 yl methanamine 2NO}_3+2\,\text{AgCl}

Oxidation and Reduction

Oxidation :

  • The amine group oxidizes to a nitro group under strong conditions (e.g., KMnO₄, H₂SO₄).

Reduction :

  • Pyridine ring hydrogenation (e.g., H₂, Pd/C) yields piperidine derivatives .

Table of Key Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductCitation
AlkylationCH₃I, THF, K₂CO₃, 24 hrsN-Methylated derivative
Schiff Base FormationBenzaldehyde, EtOH, reflux, 6 hrsImine-linked product
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs5-Nitro-pyridinyl derivative
Metal ComplexationCuSO₄·5H₂O, H₂O/EtOH, RT[Cu(L)₂]²⁺ complex

Mechanistic Insights

  • Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons in alkyl halides.

  • Electrophilic Aromatic Substitution : Tert-butyl’s +I effect activates the pyridine ring, favoring substitution at the meta position.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of pyridin-2-yl-methylamine have been explored for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for treating tuberculosis .

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. As a carbamate derivative, it can participate in carbamoylation reactions that inhibit certain enzymes by forming covalent bonds at their active sites. This mechanism is similar to other known enzyme inhibitors, making it a valuable tool in the study of enzyme functions and the development of therapeutic agents .

Biochemical Applications

Antioxidant Properties
Research has indicated that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The ability of such compounds to scavenge free radicals and protect cellular integrity has been documented, suggesting potential applications in pharmacological contexts .

Drug Delivery Systems
The compound's amphiphilic nature allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that polymersomes containing (4-(tert-Butyl)pyridin-2-yl)methanamine derivatives can improve drug release profiles and stability, making them suitable for targeted therapies .

Materials Science

Synthesis of Functional Materials
In materials science, this compound can act as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties for specific applications, such as sensors or catalysts .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate in drug synthesis; enzyme inhibitors for tuberculosis treatment,
Biochemical StudiesAntioxidant properties; potential for oxidative stress protection
Drug Delivery SystemsIncorporation into polymersomes for enhanced drug solubility and release profiles
Materials SciencePrecursor for functionalized polymers and nanomaterials

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce basicity compared to tert-butyl .

Positional Isomers and Counterion Variations

Compound Name Substituent Positions Counterion Molecular Weight (g/mol) Biological Relevance
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride Methyl (4), furan (3) Dihydrochloride 243.12 Neurokinin receptor modulation
[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride Purine (4), morpholine (2) Dihydrochloride 270.72 Kinase inhibition
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride Chloro (4), phenyl (6) Hydrochloride 244.13 Anticancer candidate

Key Findings :

  • Ring Systems : Pyrimidine- or purine-based analogs exhibit distinct biological targeting (e.g., kinase inhibition) compared to pyridine derivatives .
  • Counterion Impact: Dihydrochloride salts generally exhibit higher solubility than monohydrochloride forms, as observed in pharmacokinetic studies .

Biological Activity

(4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride, a compound with the CAS number 500716-25-6, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl group and an amine functional group, which contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values reported for this compound against different bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus75
Escherichia coli50
Streptococcus agalactiae100
Bacillus cereus80

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other known antibacterial agents .

Case Studies

  • Study on MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a notable inhibition zone of 24 mm, indicating strong antibacterial potential .
  • Fungal Activity : In addition to its antibacterial properties, this compound was tested against fungal pathogens. It demonstrated moderate antifungal activity with MIC values ranging from 50 to 150 µM against various fungi, suggesting a broad-spectrum antimicrobial profile .

Toxicity and Safety Profile

While the antibacterial efficacy of this compound is promising, it is essential to consider its toxicity. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound shows minimal cytotoxicity in human cell lines. Further studies are required to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives. For example:

  • Step 1 : Introduce the tert-butyl group at the 4-position of pyridine via Friedel-Crafts alkylation or direct substitution using tert-butyl chloride under acidic conditions.
  • Step 2 : Install the methanamine group at the 2-position via reductive amination or nucleophilic substitution with a protected amine (e.g., phthalimide), followed by deprotection.
  • Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol or water).
  • Validation : Characterization via 1H^1H-NMR (e.g., tert-butyl protons at ~1.3 ppm) and mass spectrometry (exact mass = 234.00205 for the free base) .

Q. How is the compound characterized to confirm purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area).
  • NMR : Confirm the tert-butyl group (singlet at ~1.3 ppm) and pyridine protons (aromatic signals between 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ or [M+2H]2+^{2+} ions .
  • Salt Form Verification : Elemental analysis for chloride content (~18–20% by weight) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of (4-(tert-Butyl)pyridin-2-yl)methanamine?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set. Calculate HOMO-LUMO gaps to assess reactivity (expected gap: ~4–5 eV for pyridine derivatives) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or ethanol environments.
  • Applications : Predict binding affinity to biological targets (e.g., enzymes) via molecular docking .

Q. How does the stability of the dihydrochloride salt vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C for similar salts).
  • Hygroscopicity : Monitor weight gain under 80% relative humidity; dihydrochloride salts may require desiccated storage .
  • Photostability : Expose to UV light (254 nm) and track degradation via HPLC; pyridine derivatives are generally UV-stable but may form oxides over time .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer :

  • Linker Design : The pyridine moiety can serve as a rigid spacer between E3 ligase ligands and target protein binders. The tert-butyl group enhances lipophilicity for membrane permeability .
  • Case Study : In PROTACs targeting kinases, methanamine derivatives are functionalized with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki coupling to aryl halides .

Contradictions and Limitations

  • Synthesis : suggests reductive amination for methanamine installation, while implies nucleophilic substitution; researchers must optimize based on precursor availability .
  • Stability : Dihydrochloride salts in are hygroscopic, but reports no degradation under nitrogen; controlled storage is critical.

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